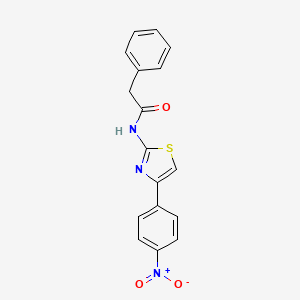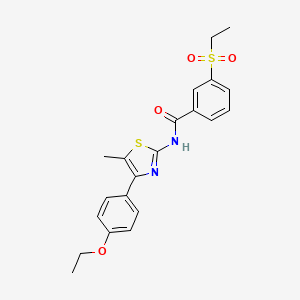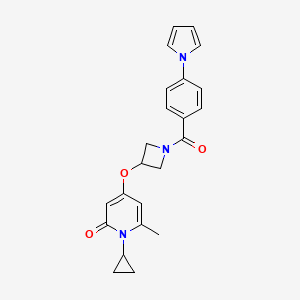![molecular formula C20H20N2O3S B2455369 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide CAS No. 2379988-48-2](/img/structure/B2455369.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. FTO inhibitor is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), which is a member of the AlkB family of non-heme iron and 2-oxoglutarate-dependent dioxygenases. FTO inhibitor has shown promising results in various scientific research applications, including cancer research, metabolic disorders, and neurodegenerative diseases.
作用機序
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide inhibitor works by binding to the active site of this compound, preventing it from catalyzing the demethylation of N6-methyladenosine (m6A) in RNA. m6A is the most prevalent internal modification in eukaryotic mRNA and has been shown to play a role in various cellular processes, including RNA splicing, stability, and translation. Inhibition of this compound using this compound inhibitor leads to an increase in m6A levels in RNA, which can have downstream effects on gene expression and cellular function.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. Inhibition of this compound using this compound inhibitor leads to an increase in m6A levels in RNA, which can affect RNA splicing, stability, and translation. In addition, this compound inhibitor has been shown to reduce body weight and improve glucose metabolism in animal models of obesity and type 2 diabetes. This compound inhibitor has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide inhibitor for lab experiments is its specificity for this compound. This compound inhibitor has been shown to be a potent and selective inhibitor of this compound, with minimal off-target effects. This makes it a valuable tool for studying the role of this compound in various cellular processes.
One of the limitations of this compound inhibitor for lab experiments is its solubility. This compound inhibitor has low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, this compound inhibitor has a short half-life in vivo, which can limit its effectiveness in certain animal models.
将来の方向性
There are several future directions for the study of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. This could lead to the development of more effective therapies for cancer, metabolic disorders, and neurodegenerative diseases.
Another area of interest is the study of the downstream effects of increased m6A levels in RNA. This could lead to a better understanding of the role of m6A in various cellular processes and the development of new therapeutic targets.
Finally, the study of this compound inhibitor in combination with other therapies is an area of interest. This compound inhibitor has been shown to enhance the effectiveness of chemotherapy in cancer treatment, and it may also have synergistic effects with other therapies for metabolic disorders and neurodegenerative diseases.
合成法
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide inhibitor can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Heck reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base, while the Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. Both methods have been successfully employed for the synthesis of this compound inhibitor.
科学的研究の応用
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide inhibitor has been extensively studied in various scientific research applications. One of the most promising applications of this compound inhibitor is in cancer research. This compound has been shown to be overexpressed in various types of cancer, including acute myeloid leukemia, breast cancer, and prostate cancer. Inhibition of this compound using this compound inhibitor has been shown to reduce the growth and proliferation of cancer cells, making it a potential therapeutic target for cancer treatment.
This compound inhibitor has also been studied in the context of metabolic disorders, such as obesity and type 2 diabetes. This compound has been shown to play a role in the regulation of energy homeostasis and body weight. Inhibition of this compound using this compound inhibitor has been shown to reduce body weight and improve glucose metabolism in animal models of obesity and type 2 diabetes.
In addition, this compound inhibitor has been studied in the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to be involved in the regulation of RNA metabolism, which is dysregulated in neurodegenerative diseases. Inhibition of this compound using this compound inhibitor has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)14-5-7-16(8-6-14)22-20(24)19(23)21-11-17-10-15(12-26-17)18-4-3-9-25-18/h3-10,12-13H,11H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSQBDJERGWTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

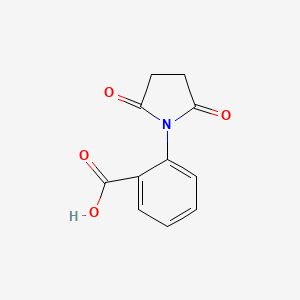
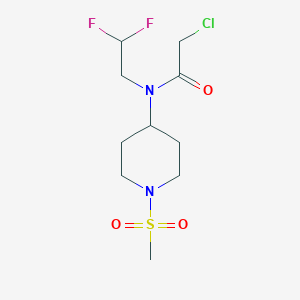
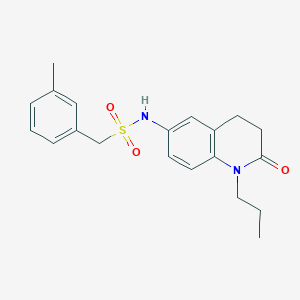
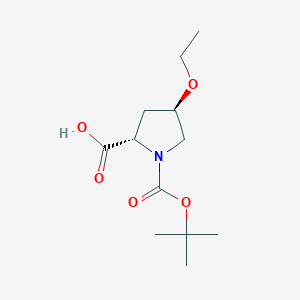
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)
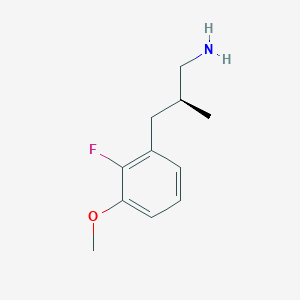
![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)
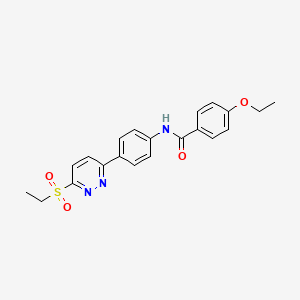
![N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2455302.png)
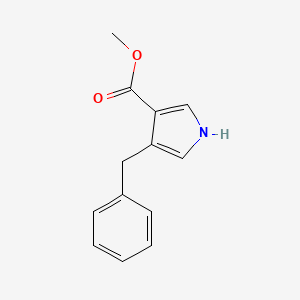
![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)
